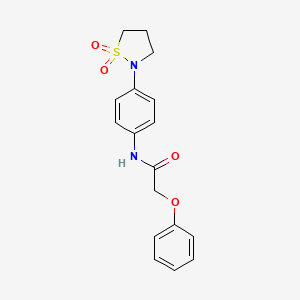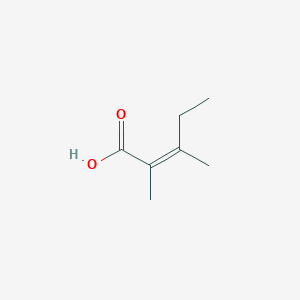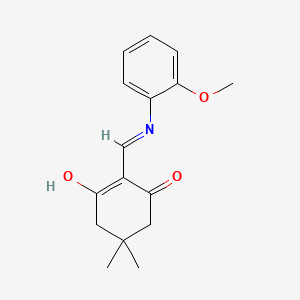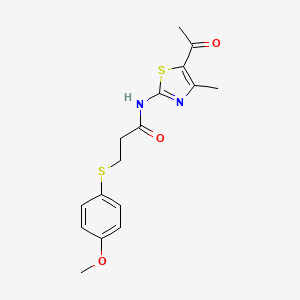
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves studying the methods and reactions used to synthesize the compound. This often involves multiple steps, each with its own set of reactants, conditions, and products .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, reactivity, and stability are often analyzed .Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Research indicates that certain derivatives of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide exhibit significant antioxidant activities. For instance, Kadhum et al. (2011) studied the antioxidant activity of synthesized coumarins related to this compound, showing potential for combating oxidative stress-related diseases (Kadhum et al., 2011). Additionally, the compound's derivatives have shown promise in anti-inflammatory applications, particularly in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs), as explored by Golota et al. (2015), who found that these compounds exhibited significant anti-exudative activity (Golota et al., 2015).
Antimicrobial Activity
Liao et al. (2017) synthesized derivatives of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide that displayed potent antimicrobial activity against a variety of plant fungi and bacteria, indicating their potential use in addressing antibiotic resistance and treating infectious diseases (Liao et al., 2017).
Enzyme Inhibition and Potential Therapeutic Applications
The derivatives of this compound have been evaluated for their ability to inhibit various enzymes, suggesting their utility in treating diseases like diabetes and cancer. For example, Maruyama et al. (2012) discovered that certain derivatives acted as selective β3-adrenergic receptor agonists, indicating potential applications in obesity and diabetes treatment (Maruyama et al., 2012).
Imaging and Diagnostic Applications
Compounds structurally related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide have been explored for their use in imaging, particularly in positron emission tomography (PET) for neuroinflammation. Peyronneau et al. (2013) investigated the metabolism and quantification of [18F]DPA-714, a derivative used in PET imaging to study neuroinflammatory conditions (Peyronneau et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(13-23-16-5-2-1-3-6-16)18-14-7-9-15(10-8-14)19-11-4-12-24(19,21)22/h1-3,5-10H,4,11-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFFKHRTSUZHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2719196.png)
![2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2719197.png)




![N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2719207.png)


![1-{4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2719214.png)
![5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2719215.png)

![1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2719218.png)
![4-(1-isobutyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2719219.png)